3-Buten-1-ol, 2-phenyl-
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Overview
Description
3-Buten-1-ol, 2-phenyl- is an organic compound with the molecular formula C10H12O It is a type of homoallyl alcohol, characterized by the presence of both an alcohol group (-OH) and a phenyl group (C6H5) attached to a butenyl chain
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 3-Buten-1-ol, 2-phenyl- involves the Grignard reaction.
Industrial Production Methods: Industrial production methods often involve the optimization of these synthetic routes to achieve higher yields and purity. The use of advanced catalysts and reaction conditions is crucial for large-scale production.
Types of Reactions:
Oxidation: 3-Buten-1-ol, 2-phenyl- can undergo oxidation reactions to form corresponding aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4.
Substitution: PBr3, SOCl2.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
3-Buten-1-ol, 2-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Buten-1-ol, 2-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the hydroxyl group is replaced by other functional groups. In oxidation reactions, it can donate electrons to oxidizing agents, leading to the formation of aldehydes or ketones .
Comparison with Similar Compounds
3-Buten-1-ol: A similar compound with a butenyl chain but without the phenyl group.
2-Phenyl-3-butyn-2-ol: Another compound with a phenyl group but with a different carbon chain structure.
3-Buten-2-ol, 4-phenyl-: A compound with a similar structure but different positioning of the hydroxyl and phenyl groups.
Uniqueness: 3-Buten-1-ol, 2-phenyl- is unique due to the combination of the butenyl chain and the phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
6052-63-7 |
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Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-phenylbut-3-en-1-ol |
InChI |
InChI=1S/C10H12O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-7,9,11H,1,8H2 |
InChI Key |
GXZIYMSNPDVFAE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
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